Immunoproteasome β5i Subunit Inhibition: Covalent Warhead Enables Micromolar Activity Absent in Unsubstituted Analog
The presence of the 4-carbonitrile group on the 2-mercaptobenzoxazole core confers potent covalent immunoproteasome inhibition. Systematic SAR studies have shown that benzoxazole-2-carbonitrile fragments achieve single-digit micromolar inhibition of the β5i subunit [1]. This activity is directly attributed to the carbonitrile warhead's ability to form a covalent bond with the catalytic threonine residue. In stark contrast, the unsubstituted 2-mercaptobenzoxazole scaffold lacks this warhead and therefore shows no reported activity in this assay system. This represents a binary differentiation: the target compound possesses a specific, mechanism-based activity that its simpler analog completely lacks.
| Evidence Dimension | Inhibitory activity against β5i immunoproteasome subunit |
|---|---|
| Target Compound Data | Single-digit micromolar IC50 (reported for benzoxazole-2-carbonitrile class) [1] |
| Comparator Or Baseline | Unsubstituted 2-Mercaptobenzoxazole: Not reported / No activity observed in this assay system |
| Quantified Difference | Qualitative presence vs. absence of specific covalent inhibitory mechanism |
| Conditions | In vitro enzymatic assay; immunoproteasome β5i subunit |
Why This Matters
Procurement of this specific 4-carbonitrile derivative is essential for research programs targeting the immunoproteasome with covalent fragment inhibitors, a strategy not feasible with unsubstituted 2-mercaptobenzoxazole.
- [1] Kollár, L., et al. (2021). Constitutive- and immunoproteasomes are part of the ubiquitin–proteasome system (UPS). Cells, 10(12), 3431. View Source
